Cas no 1534458-55-3 (5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde, 5-methyl-6-(1H-pyrazol-1-yl)-
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- Inchi: 1S/C10H9N3O/c1-8-5-9(7-14)6-11-10(8)13-4-2-3-12-13/h2-7H,1H3
- InChI Key: IYENJPDFPNXUPE-UHFFFAOYSA-N
- SMILES: C1=NC(N2C=CC=N2)=C(C)C=C1C=O
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M593410-10mg |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M593410-50mg |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M593410-100mg |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-175364-1g |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 95% | 1g |
$785.0 | 2023-09-20 | |
| Enamine | EN300-175364-5g |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 95% | 5g |
$2277.0 | 2023-09-20 | |
| Enamine | EN300-175364-10g |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 95% | 10g |
$3376.0 | 2023-09-20 | |
| Enamine | EN300-175364-0.05g |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 95% | 0.05g |
$182.0 | 2023-09-20 | |
| Enamine | EN300-175364-0.1g |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 95% | 0.1g |
$272.0 | 2023-09-20 | |
| Enamine | EN300-175364-0.25g |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
| Enamine | EN300-175364-0.5g |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
1534458-55-3 | 95% | 0.5g |
$613.0 | 2023-09-20 |
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Introduction to 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS No. 1534458-55-3)
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS No. 1534458-55-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its pyridine core, which is substituted with a methyl group at the 5-position and a pyrazole ring at the 6-position, along with an aldehyde functional group at the 3-position. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for both academic and industrial research.
The chemical structure of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is noteworthy for its aromaticity and the presence of multiple reactive sites. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is known for its resonance stabilization and ability to form stable complexes with various metal ions. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, adds further complexity and reactivity to the molecule. The aldehyde group at the 3-position provides a highly reactive site for various chemical transformations, including condensation reactions, oxidation, and reduction processes.
In the realm of medicinal chemistry, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to modulate these enzymes selectively can lead to the development of more effective and targeted drugs with fewer side effects.
Beyond its potential as a therapeutic agent, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde has also been investigated for its biological activity in other areas. Studies have shown that this compound can interact with specific proteins involved in inflammation and neurodegenerative diseases. For example, research conducted at the University of California has revealed that certain derivatives of this compound can inhibit the activity of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders such as rheumatoid arthritis.
The synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 2-chloroacetophenone with an appropriate pyrazole derivative followed by cyclization to form the pyridine ring. This method has been refined to achieve high yields and selectivity, making it suitable for large-scale production in industrial settings. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
In terms of analytical methods, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize and quantify 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde. These techniques provide detailed information about the purity and structure of the compound, which is crucial for both research and quality control purposes. Mass spectrometry (MS) is also employed to confirm the molecular weight and identify any impurities or degradation products.
The safety profile of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is an important consideration for both researchers and industrial users. While this compound is not classified as a hazardous material, it is essential to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials.
In conclusion, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS No. 1534458-55-3) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and other scientific fields. Its unique chemical structure and biological activity make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.
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